molecular formula C14H23N3O4 B12803493 2',3'-Dideoxy-5-(1-methylpropoxymethyl)cytidine CAS No. 133635-73-1

2',3'-Dideoxy-5-(1-methylpropoxymethyl)cytidine

Cat. No.: B12803493
CAS No.: 133635-73-1
M. Wt: 297.35 g/mol
InChI Key: AMEMHOZQWMFZEH-CLGJWYQZSA-N
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Description

2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar, which significantly alters its biological properties. This compound is of interest in medicinal chemistry due to its potential antiviral and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine typically involves multiple steps:

    Starting Material: The synthesis often begins with a protected cytidine derivative.

    Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a series of reactions, often involving radical deoxygenation or reduction methods.

    Alkylation: The 5-position of the cytidine is alkylated with 1-methylpropoxymethyl chloride under basic conditions to introduce the 1-methylpropoxymethyl group.

    Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the 5-position, potentially forming a ketone or aldehyde derivative.

    Reduction: Reduction reactions can target any oxidized forms of the compound, reverting them to their original state.

    Substitution: The 5-position alkyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium azide or thiols.

Major Products

    Oxidation: Oxidized derivatives such as 5-formyl or 5-carboxyl compounds.

    Reduction: Reduced forms of any oxidized derivatives.

    Substitution: Various substituted analogs depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential to inhibit viral replication. Its structural similarity to natural nucleosides allows it to be incorporated into viral DNA, leading to chain termination and inhibition of viral replication.

Medicine

In medicine, 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is investigated for its antiviral and anticancer properties. It has shown promise in preclinical studies against certain types of cancer and viral infections.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine involves its incorporation into DNA or RNA. Once incorporated, it causes chain termination due to the lack of 2’ and 3’ hydroxyl groups, which are necessary for the formation of phosphodiester bonds. This results in the inhibition of DNA or RNA synthesis, leading to the death of rapidly dividing cells, such as cancer cells or viruses.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxycytidine: Lacks the 5-position modification but also inhibits DNA synthesis.

    2’,3’-Dideoxy-5-ethylcytidine: Similar structure with an ethyl group at the 5-position.

    2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine: Similar structure but with a uracil base instead of cytosine.

Uniqueness

2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is unique due to its specific 5-position modification, which can influence its biological activity and pharmacokinetic properties. This modification can enhance its stability, bioavailability, and specificity for certain molecular targets compared to its analogs.

Properties

CAS No.

133635-73-1

Molecular Formula

C14H23N3O4

Molecular Weight

297.35 g/mol

IUPAC Name

4-amino-5-(butan-2-yloxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C14H23N3O4/c1-3-9(2)20-8-10-6-17(14(19)16-13(10)15)12-5-4-11(7-18)21-12/h6,9,11-12,18H,3-5,7-8H2,1-2H3,(H2,15,16,19)/t9?,11-,12+/m0/s1

InChI Key

AMEMHOZQWMFZEH-CLGJWYQZSA-N

Isomeric SMILES

CCC(C)OCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO

Canonical SMILES

CCC(C)OCC1=CN(C(=O)N=C1N)C2CCC(O2)CO

Origin of Product

United States

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